1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime
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Overview
Description
1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime is a chemical compound known for its unique structure and properties
Preparation Methods
The synthesis of 1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime typically involves the reaction of 1-(3-hydroxyphenyl)-2-propanone with hydroxylamine. This reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Scientific Research Applications
1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which 1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and oxime groups can form hydrogen bonds and other interactions, influencing the activity of these targets. Pathways involved may include metabolic processes and signal transduction .
Comparison with Similar Compounds
1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime can be compared to similar compounds such as:
1-Hydroxy-1-(4-hydroxyphenyl)-2-propanone Oxime: Similar structure but different position of the hydroxy group.
1-Hydroxy-1-(3-methoxyphenyl)-2-propanone Oxime: Contains a methoxy group instead of a hydroxy group.
1-Hydroxy-1-(3-hydroxyphenyl)-2-butanone Oxime: Different carbon chain length. These comparisons highlight the unique reactivity and applications of this compound.
Properties
IUPAC Name |
3-(1-hydroxy-2-hydroxyiminopropyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(10-13)9(12)7-3-2-4-8(11)5-7/h2-5,9,11-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCLQUZJZTZKOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(C1=CC(=CC=C1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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